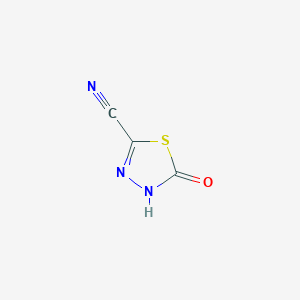

5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3H-1,3,4-thiadiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3OS/c4-1-2-5-6-3(7)8-2/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZBLJULCZXSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510619 | |

| Record name | 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-99-7 | |

| Record name | 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile and Its Analogues

Precursor Selection and Design for Thiadiazole Ring Formation

The judicious selection and design of precursor molecules are fundamental to the successful synthesis of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring. The most common and versatile precursors are derivatives of thiosemicarbazide (B42300). These molecules contain the requisite N-N-C-S backbone for the formation of the thiadiazole heterocycle.

For the synthesis of 5-oxo-4,5-dihydro-1,3,4-thiadiazoles, the precursor design often involves a thiosemicarbazide derivative that can undergo intramolecular cyclization. The choice of substituents on the thiosemicarbazide is crucial as they will ultimately be incorporated into the final thiadiazole product. For instance, starting with a thiosemicarbazide that already bears a cyano group or a precursor to a cyano group can be a strategic approach to obtaining the target molecule.

Cyclization Strategies for the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 1,3,4-thiadiazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, each with its own advantages and limitations.

Reactions Involving Thiosemicarbazides

Thiosemicarbazides are widely employed in the synthesis of 1,3,4-thiadiazoles due to their ready availability and reactivity. The cyclization of thiosemicarbazides can be achieved under different reaction conditions, typically involving the use of an acid or a base catalyst.

In a typical reaction, a substituted thiosemicarbazide is treated with a cyclizing agent that provides the remaining carbon atom of the heterocyclic ring. For the synthesis of 5-oxo derivatives, the cyclizing agent is often a molecule containing a carbonyl group, such as phosgene (B1210022) or its equivalents. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of a small molecule, such as water or hydrogen chloride, to yield the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring. The reaction conditions, including temperature and solvent, are optimized to maximize the yield and purity of the product.

Condensation Pathways

Condensation reactions represent another important route to the 1,3,4-thiadiazole core. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a sulfur-containing compound. For instance, the reaction of a carbohydrazide (B1668358) with a thiocarbonyl compound can lead to the formation of the thiadiazole ring.

The specific choice of reactants determines the substitution pattern of the final product. To obtain the 5-oxo functionality, one of the reactants must contain a carbonyl group or a group that can be converted to a carbonyl group. The reaction is often carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction towards the formation of the cyclized product.

Heterocyclization Approaches

Heterocyclization approaches involve the formation of the 1,3,4-thiadiazole ring from an acyclic precursor containing all the necessary atoms. These reactions are often intramolecular and can be induced by heat or a catalyst. For example, a suitably substituted thiosemicarbazone can undergo oxidative cyclization to form a 1,3,4-thiadiazole derivative.

The synthesis of 5-oxo-4,5-dihydro-1,3,4-thiadiazoles via heterocyclization requires a precursor that is specifically designed to yield the desired oxo-substituted ring upon cyclization. The reaction conditions are critical to ensure the correct regioselectivity and to prevent the formation of unwanted side products.

Introduction of the 2-Carbonitrile Moiety

The introduction of the carbonitrile group at the 2-position of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is a key step in the synthesis of the target compound. This can be achieved either by incorporating the cyano group into one of the precursors before cyclization or by functionalizing the pre-formed thiadiazole ring.

Direct Cyano-functionalization Methods

Direct cyano-functionalization of the pre-formed 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring presents a convergent approach to the target molecule. Several methods can be envisioned for this transformation.

One potential route is the Sandmeyer-type reaction. wikipedia.org If a 2-amino-5-oxo-4,5-dihydro-1,3,4-thiadiazole derivative is available, it can be converted to the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a cyanide reagent, such as copper(I) cyanide, could yield the desired 2-carbonitrile derivative. wikipedia.org

Another approach involves the dehydration of a 2-carboxamide (B11827560) derivative. A 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (B13116721) can be synthesized and subsequently dehydrated using a suitable dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to afford the corresponding 2-carbonitrile. orgoreview.com

Furthermore, the conversion of a 2-halo derivative to the 2-carbonitrile can be a viable strategy. A 2-chloro or 2-bromo-5-oxo-4,5-dihydro-1,3,4-thiadiazole could potentially undergo nucleophilic substitution with a cyanide salt to introduce the cyano group.

The choice of the cyanation method depends on the stability of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring under the reaction conditions and the availability of the necessary starting materials.

Conversion from Pre-existing Functional Groups

The formation of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is primarily achieved through the cyclization of precursors that already contain the necessary N-N-C-S backbone. These methods involve the intramolecular cyclization of functionalized thiosemicarbazide or thiohydrazide derivatives, where the carbonyl group at position 5 is introduced using a suitable one-carbon electrophile.

One established route involves the reaction of N-acyl-thiosemicarbazides with cyclizing agents. A notable synthesis for a related analogue involves the preparation of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides. This approach confirms the feasibility of constructing the 5-oxo heterocyclic system from advanced, functionalized linear precursors. jocpr.com

Another prevalent method is the cyclization of thiosemicarbazones. For instance, the cyclization of thiosemicarbazone derivatives using acetic anhydride (B1165640) is a common method to produce acetylated 4,5-dihydro-1,3,4-thiadiazolyl compounds. researchgate.net While this yields a fully reduced and substituted ring, modifications to the cyclizing agent could potentially lead to the 5-oxo structure.

A key precursor for the target compound could be a thiosemicarbazide derivative of cyanoformic acid or a related cyano-containing carbonyl compound. The general mechanism involves the reaction of a thiosemicarbazide with a one-carbon electrophile that provides the C5 carbonyl, such as phosgene, triphosgene, or carbonyldiimidazole. The reaction proceeds through an intermediate which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., HCl) to form the stable 5-oxo ring.

While direct synthesis of the 2-carbonitrile compound is not extensively documented, the synthesis of 2-carboxamide analogues is well-established. akjournals.com A potential, though unconfirmed, route to the target molecule could involve the chemical dehydration of a precursor like 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, using standard dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

| Precursor Type | Cyclizing/Reactant Agent | Resulting Core Structure | Reference |

| N-Acyl-thiosemicarbazide | Phosgene or equivalent | 5-Oxo-4,5-dihydro-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazone | Acetic Anhydride | N-acetyl-4,5-dihydro-1,3,4-thiadiazole | researchgate.netyoutube.com |

| Hydrazones of oxamic acid thiohydrazides | Acylating Agents | 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | akjournals.com |

Oxidation Reactions Leading to the 5-Oxo Group

The introduction of the 5-oxo group via direct oxidation of a dihydro-thiadiazole precursor is not the most common synthetic route, as the group is typically installed during the cyclization step. However, oxidation reactions on the 4,5-dihydro-1,3,4-thiadiazole ring system have been reported, primarily targeting the sulfur atom.

Research has shown that 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives can be oxidized using hydrogen peroxide (H₂O₂). akjournals.com This reaction leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides. akjournals.com This indicates that the ring is susceptible to oxidation at the sulfur atom without decomposition.

| Substrate | Oxidizing Agent | Product | Reference |

| 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | Hydrogen Peroxide (H₂O₂) | 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxide | akjournals.com |

It is important to note that the 5-oxo group represents a stable tautomer of 5-hydroxy-1,3,4-thiadiazole. Therefore, synthetic strategies focus on creating this keto-enol system during ring formation rather than through post-cyclization oxidation of a C-H bond at the C5 position.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

For the 5-oxo-4,5-dihydro-1,3,4-thiadiazole class, chirality can be introduced at the C5 position if it bears a substituent other than hydrogen. The development of stereoselective methods for such compounds is an area of interest for creating enantiomerically pure molecules for biological evaluation.

While specific studies on the stereoselective synthesis of 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile were not found, general principles can be applied from work on other chiral 1,3,4-thiadiazole derivatives. sbq.org.br A common strategy involves using a chiral starting material, such as a chiral carboxylic acid or aldehyde, which is then used to build the heterocyclic ring. The chirality from the precursor is carried through the reaction sequence to the final product.

Another approach is the use of a chiral auxiliary. A non-chiral precursor could be reacted with a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed. For the C5 position, this could involve a diastereoselective cyclization of a precursor attached to a chiral auxiliary.

Asymmetric catalysis, using a chiral catalyst to control the formation of the C5 stereocenter during the cyclization or a related step, represents a more advanced strategy. Although not yet reported for this specific ring system, its application is a logical extension of modern synthetic methodologies.

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, to reduce environmental impact and improve safety and efficiency.

Key green chemistry approaches applicable to the synthesis of 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile and its analogues include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. This has been successfully applied to the synthesis of various chiral and achiral 1,3,4-thiadiazoles. sbq.org.br

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) minimizes waste from intermediate work-up and purification steps. Many modern thiadiazole syntheses are developed as one-pot procedures. sbq.org.br

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids is a core principle.

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste. For example, using catalytic amounts of a dehydrating agent for cyclization is preferable to using it as a solvent or in large excess.

| Green Chemistry Principle | Application in Thiadiazole Synthesis | Advantages | Reference |

| Microwave Irradiation | Accelerating cyclization and condensation reactions | Reduced reaction time, higher yields, energy efficiency | sbq.org.br |

| One-Pot Synthesis | Combining precursor formation and cyclization | Reduced waste, time, and resource savings | sbq.org.br |

| Benign Solvents | Using water or ethanol as reaction media | Reduced toxicity and environmental impact | jocpr.com |

| Catalysis | Use of acid catalysts for cyclodehydration | Reduced reagent waste, easier purification | jocpr.com |

High-Throughput Synthesis and Automation Approaches

High-throughput and automated synthesis platforms are powerful tools for accelerating the drug discovery process by enabling the rapid creation of large libraries of compounds for biological screening. These technologies are well-suited for the synthesis of heterocyclic scaffolds like thiadiazoles.

Solid-Phase Organic Synthesis (SPOS): This is a cornerstone of combinatorial chemistry. For thiadiazole synthesis, a starting material is attached to a solid support (resin). Reagents are then added in solution to perform chemical transformations. Excess reagents and by-products are easily washed away, simplifying purification. The final product is cleaved from the resin in the last step. SPOS has been successfully used for creating libraries of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, demonstrating its applicability to this class of heterocycles. acs.orgnih.gov The synthesis often proceeds through a resin-bound thiosemicarbazide intermediate, which can be cyclized to form the desired ring. acs.org

Automated Synthesis Platforms: Modern automated systems can perform multi-step reactions in a continuous flow or in a parallel format. akjournals.comakjournals.com These platforms use robotic liquid handlers and programmable reaction modules to execute synthetic protocols. For heterocycle synthesis, cartridge-based systems are emerging where all necessary reagents and purification media for a specific reaction step are contained within a disposable cartridge. researchgate.net An automated synthesizer can then execute the reaction sequence, allowing for the "on-demand" synthesis of molecules. While a specific library for 5-oxo-thiadiazoles has not been highlighted, the general automated platforms developed for N-heterocycles are adaptable for this purpose. researchgate.netresearchgate.net

These high-throughput methods allow for the systematic modification of substituents on the thiadiazole ring, enabling the exploration of structure-activity relationships (SAR) in a time-efficient manner.

Chemical Reactivity and Mechanistic Transformations of 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile

Reactivity of the 1,3,4-Thiadiazole (B1197879) Ring System

The 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is a non-aromatic structure, distinguishing its reactivity from its well-documented aromatic counterpart, 1,3,4-thiadiazole. The dihydro-oxo system can be conceptualized as a cyclic structure containing an amide-like moiety (N4-C5=O) and a thioimidate-like group (S-C2=N3). This configuration makes the ring susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (C5) and the imine-like carbon (C2).

Nucleophilic Ring-Opening and Re-cyclization Processes

The stability of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is significantly influenced by the reaction medium, particularly its pH. Like aromatic 1,3,4-thiadiazoles which are known to undergo ring cleavage in strongly basic aqueous solutions, the dihydro-oxo variant is also prone to base-mediated hydrolysis researchgate.netresearchgate.net.

The primary site for nucleophilic attack is the electrophilic carbonyl carbon at the C5 position. Under basic conditions, nucleophiles such as hydroxide ions can attack the C5 carbonyl group, leading to the cleavage of the N4-C5 amide bond. This ring-opening reaction would be expected to yield a linear thiohydrazide derivative.

A secondary site for nucleophilic attack is the C2 carbon. The electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, coupled with the pull from the 2-carbonitrile group, renders C2 electrophilic. Attack at this position could potentially lead to a different ring-opening pathway, although this is generally less favored than attack at the carbonyl carbon.

While specific studies on the ring-opening of 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile are not widely documented, the reactivity can be inferred from related systems. The general characteristic reaction of the 1,3,4-thiadiazole nucleus is its propensity for ring opening when treated with strong bases nih.gov.

Electrophilic Attack and Substitution Patterns

Due to the low electron density at the ring's carbon atoms, a consequence of the electronegativity of the adjacent nitrogen and sulfur atoms, electrophilic substitution on the carbon framework of the thiadiazole ring is highly unfavorable researchgate.netnih.gov. This characteristic is shared with aromatic 1,3,4-thiadiazoles, which are generally inert to electrophilic attack at carbon unless strong electron-donating groups are present nih.gov.

Conversely, the nitrogen atoms of the ring serve as the primary sites for electrophilic attack. The N3 atom, being part of an azomethine group, is the most likely site for reactions such as alkylation or acylation, leading to the formation of a quaternary 1,3,4-thiadiazolium salt. The N4 atom is part of an amide linkage, making it significantly less nucleophilic. However, deprotonation of the N4-H bond under basic conditions would generate an amide anion, which could then react with electrophiles. The synthesis of related compounds, such as N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, demonstrates that the N4 position can be substituted, typically during the ring formation process jocpr.com.

Table 1: Predicted Sites of Attack on the 5-Oxo-4,5-dihydro-1,3,4-thiadiazole Ring

| Type of Reagent | Primary Site of Attack | Secondary Site(s) | Predicted Outcome |

|---|---|---|---|

| Nucleophile (e.g., OH⁻) | C5 (Carbonyl) | C2 | Ring-opening via amide hydrolysis |

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions that involve the intramolecular migration of a sigma bond across a π-electron system semanticscholar.org. Prominent examples include the Cope and Claisen rearrangements, which require a 1,5-diene or allyl vinyl ether skeleton, respectively semanticscholar.org.

The 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is a saturated heterocyclic system. It lacks the extended, conjugated π-system necessary for conventional thermally or photochemically induced sigmatropic rearrangements. Therefore, this class of reaction is not considered a characteristic or feasible transformation for this specific molecular scaffold under typical conditions.

Transformations Involving the 2-Carbonitrile Group

The 2-carbonitrile group is a versatile functional handle that can undergo a variety of chemical transformations, assuming the stability of the heterocyclic ring is maintained under the required reaction conditions.

Hydrolysis and Alcoholysis Reactions

The carbonitrile group can be hydrolyzed under either acidic or basic conditions. This reaction typically proceeds in a stepwise manner, first yielding the corresponding 2-carboxamide (B11827560) derivative, which can then be further hydrolyzed to the 2-carboxylic acid.

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) would protonate the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Treatment with aqueous base (e.g., NaOH) involves the direct attack of a hydroxide ion on the nitrile carbon.

It is important to note that the conditions required for nitrile hydrolysis, particularly with strong bases, may also promote the competing nucleophilic ring-opening of the thiadiazole core, as discussed in section 3.1.1.

Alcoholysis of the nitrile can be achieved under acidic conditions to produce a 2-carboximidate ester. This reaction involves the nucleophilic attack of an alcohol on the protonated nitrile.

Studies on related compounds have demonstrated the feasibility of creating amide functionalities at the C2 position. For instance, derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide have been successfully synthesized through the acylation of hydrazones of oxamic acid thiohydrazides, indicating the stability of the carboxamide group at this position on the dihydrothiadiazole ring researchgate.net.

Reduction to Amines or Aldehydes

The carbonitrile group is readily reducible to other functional groups, such as primary amines or aldehydes. The choice of reducing agent is critical to control the reaction outcome and to avoid undesired side reactions, such as the reduction of the ring's C5-carbonyl group.

Reduction to Amines: The nitrile can be fully reduced to a 2-(aminomethyl) group. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). The use of LiAlH₄ would likely also reduce the C5-carbonyl to a hydroxyl group.

Reduction to Aldehydes: Partial reduction of the nitrile to a 2-carbaldehyde can be accomplished using less powerful, sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation. The reaction proceeds via an intermediate imine, which is hydrolyzed to the aldehyde upon aqueous workup.

Table 2: Summary of Transformations for the 2-Carbonitrile Group

| Reaction Type | Reagent(s) | Product Functional Group | Potential Side Reactions |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 2-Carboxamide, then 2-Carboxylic Acid | Ring-opening (especially with base) |

| Alcoholysis | ROH / H⁺ | 2-Carboximidate Ester | - |

| Full Reduction | LiAlH₄ or H₂/Catalyst | 2-(Aminomethyl) | Reduction of C5-carbonyl |

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

The 1,3,4-thiadiazole ring system can participate in cycloaddition reactions, although literature specifically detailing the reactivity of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is limited. In principle, both the heterocyclic ring and its substituents can be involved. The nitrile group (-C≡N) is a well-known dipolarophile that can react with 1,3-dipoles. For instance, the reaction of nitriles with organic azides to form tetrazoles is a classic example of a [2+3] dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgijrpc.com

While the thiadiazole ring itself is relatively stable, certain derivatives can undergo cycloaddition. For example, 1,3,4-thiadiazoleinethiones have been shown to react with benzyne, likely through a 1,3-dipolar addition mechanism followed by elimination. nih.gov The synthesis of the 1,3,4-thiadiazole core itself often relies on 1,3-dipolar cycloadditions, where in situ generated nitrilimines react with various sulfur-containing dipolarophiles. nih.govmdpi.commdpi.com This synthetic strategy involves the formation of the ring rather than a reaction of a pre-formed ring. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, the primary site for cycloaddition reactions would likely be the exocyclic nitrile group rather than the stable heterocyclic core.

Nitrile Derivatization to Amidines, Tetrazoles, or Imidates

The 2-carbonitrile substituent is a versatile functional group that serves as a precursor for various nitrogen-containing heterocycles and functional groups.

Tetrazole Formation: The most common method for converting a nitrile to a 5-substituted-1H-tetrazole is through a [2+3] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). researchgate.netnih.gov This reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or involves trialkyltin azides. nih.govgoogle.com For example, the reaction of a related thiazole (B1198619) derivative, [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl)-acetonitrile, with sodium azide and ammonium (B1175870) chloride in DMF successfully yields the corresponding tetrazole. derpharmachemica.com This demonstrates the feasibility of converting the nitrile group on a similar heterocyclic core.

Imidate Formation (Pinner Reaction): Nitriles can be converted to imidates through the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). The resulting product is an imidate hydrochloride salt, also known as a Pinner salt. semanticscholar.org This method has been successfully applied in a multi-step synthesis involving a 1,3,4-thiadiazole core linked to a 4-cyanophenyl group, highlighting its compatibility with the thiadiazole ring. semanticscholar.orgresearchgate.net

Amidine Formation: Amidines can be synthesized from the corresponding nitriles through several methods. One common route is via the Pinner reaction intermediate; the synthesized imidate salt is subsequently treated with an amine to form the amidine. researchgate.net Alternatively, direct addition of amines to nitriles can be achieved, often promoted by catalysts such as copper salts or trimethylaluminum. researchgate.netmdpi.com Another method involves the reductive cleavage of intermediate carboxamide oximes, which are formed by the reaction of the nitrile with hydroxylamine (B1172632). google.com

| Nitrile Derivative | Target Functional Group | Typical Reagents | Reaction Name/Type |

|---|---|---|---|

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | 5-(1H-Tetrazol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-5-one | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl | [2+3] Dipolar Cycloaddition |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | Imidate (e.g., Methyl 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboximidate) | Alcohol (e.g., Methanol), Anhydrous HCl | Pinner Reaction |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | Amidine | 1. Alcohol, HCl; 2. Amine OR Amine, CuCl catalyst | Via Pinner Reaction or Direct Amination |

Reactivity of the 5-Oxo Moiety

Tautomeric Equilibria (Keto-Enol, Thio-Enol Forms)

The 5-oxo moiety of the 4,5-dihydro-1,3,4-thiadiazole ring system can theoretically exist in equilibrium with its tautomeric enol form, 5-hydroxy-1,3,4-thiadiazole. However, spectroscopic and computational studies on related 1,3,4-thiadiazolin-2-ones consistently show that the keto (oxo) form is overwhelmingly favored in both solid and solution states. This preference for the keto tautomer is a common feature for many related five-membered heterocyclic systems. The thio-enol form is generally not observed.

Condensation and Alkylation Reactions

Condensation Reactions: The N-4 proton of the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is acidic and can be removed by a base. The resulting anion can participate in condensation reactions. A general method for the synthesis of 2,3-dihydro-1,3,4-thiadiazoles involves the condensation of thioaroylhydrazines with aldehydes or ketones. rsc.org While this is a synthetic route, it establishes the principle of forming C-N bonds at this position. Furthermore, related 1,3,4-thiadiazole derivatives bearing an amino or hydrazino group readily undergo condensation with various aldehydes to form Schiff bases. nih.gov

Alkylation Reactions: Alkylation can potentially occur at several sites, including the N-4 nitrogen, the exocyclic oxygen of the oxo group (O-alkylation), or other nucleophilic centers on the molecule. In related systems like 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol, alkylation occurs selectively at the exocyclic sulfur atom, indicating its higher nucleophilicity. nih.gov In the case of 5-oxo-4,5-dihydro-1,3,4-thiadiazole, alkylation is expected to predominantly occur at the N-4 position due to the higher nucleophilicity of the nitrogen anion compared to the oxygen of the amide-like carbonyl group.

Metal-Catalyzed Reactions and Ligand Interactions

The 1,3,4-thiadiazole ring contains multiple heteroatoms (two nitrogen and one sulfur) that can act as coordination sites for metal ions. Consequently, these compounds are effective ligands in coordination chemistry. researchgate.netmdpi.com Metal complexes of 1,3,4-thiadiazole derivatives with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), have been prepared and characterized. mdpi.comnih.govresearchgate.net

For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, coordination could occur through several potential donor atoms:

N-4 of the thiadiazole ring: This is a common coordination site in many heterocyclic ligands.

Oxygen of the 5-oxo group: The carbonyl oxygen can act as a Lewis base.

Nitrogen of the 2-carbonitrile group: The lone pair on the nitrile nitrogen can also coordinate to a metal center.

Chelation is possible if the molecule acts as a bidentate ligand, for instance, by coordinating through the N-4 nitrogen and the 5-oxo oxygen, forming a stable five-membered chelate ring. Studies on similar ligands, such as those with an o-hydroxyphenyl moiety, show chelation occurring via a thiadiazole nitrogen and the deprotonated hydroxyl group. mdpi.com This suggests that a combination of a ring nitrogen and an adjacent functional group is a favorable binding mode.

| Metal Ion | Ligand System | Observed Coordination Sites |

|---|---|---|

| Cu(II), Zn(II) | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Thiadiazole Nitrogen and deprotonated ortho-hydroxyl group. mdpi.com |

| Co(II), Ni(II), Cu(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Inferred coordination through ring and side-chain nitrogens. nih.govresearchgate.net |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: Specific photochemical studies on 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile are not widely reported. Generally, 1,3,4-thiadiazoles can undergo photochemical fragmentation, similar to the fragmentation patterns observed in mass spectrometry. The high stability of the aromatic thiadiazole ring suggests that significant energy would be required for ring-opening reactions.

Electrochemical Reactivity: The electrochemical behavior of 1,3,4-thiadiazole derivatives has been investigated using techniques like cyclic voltammetry. academicjournals.org Studies on various derivatives indicate that the thiadiazole ring itself is often electrochemically inactive towards reduction. For example, in a series of 2-benzoylamino-5-(1-cyano-2-arylvinyl)-1,3,4-thiadiazoles, the electrochemical reduction occurred at the conjugated cyano-vinyl side chain, while the heterocyclic ring remained intact. rsc.orgresearchgate.net

Conversely, oxidation processes have been observed in other derivatives. The electrochemical study of 2-mercapto-5-R-amino-1,3,4-thiadiazoles showed an anodic oxidation peak, which was attributed to the formation of disulfide bonds from the mercapto group. nih.gov The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) revealed an irreversible redox system. nih.gov For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, any electrochemical activity would likely be associated with the reduction of the nitrile group or other reducible functionalities, rather than the stable thiadiazole ring.

Derivatization and Functionalization Strategies of 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile

Introduction of Substituents at the Thiadiazole Ring

The primary site for introducing substituents on the 5-oxo-4,5-dihydro-1,3,4-thiadiazole ring is the nitrogen atom at the 4-position (N-4). This nitrogen possesses the characteristics of an amide and can be functionalized through common N-alkylation and N-acylation reactions. The carbonyl group at the C-5 position is generally less susceptible to substitution but influences the reactivity of the adjacent N-4 atom.

N-Alkylation: The hydrogen atom on the N-4 nitrogen can be substituted with various alkyl or aryl groups. This reaction typically proceeds by first deprotonating the nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a nucleophilic anion. This anion then reacts with an electrophilic alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a tosylate, via a nucleophilic substitution reaction to yield the N-substituted product.

N-Acylation: Similarly, the N-4 position can be acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine). This reaction introduces a carbonyl group attached to the N-4 nitrogen, forming an imide-like structure. This strategy is useful for introducing a wide array of functional groups. For instance, acetylation of the related 5-amino-3H-1,3,4-thiadiazole-2-thione has been demonstrated, indicating the feasibility of modifying the ring nitrogen in similar scaffolds. nih.gov

These functionalization reactions at the N-4 position are critical for modifying the scaffold's solubility, steric profile, and electronic properties, as well as for introducing specific functionalities for further chemical transformations.

Chemical Modifications of the 2-Carbonitrile Group to Diverse Heterocycles

The 2-carbonitrile group is an exceptionally versatile functional handle that can be transformed into a variety of five-membered heterocycles through cyclization reactions. This approach significantly expands the chemical space accessible from the parent scaffold. Key transformations include the synthesis of tetrazoles, 1,2,4-oxadiazoles, and 1,2,4-triazoles.

Synthesis of Tetrazoles: The most direct method for converting a nitrile into a tetrazole is through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). acs.org The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid (e.g., ammonium (B1175870) chloride) to activate the nitrile group towards nucleophilic attack by the azide anion. organic-chemistry.orgyoutube.com The reaction proceeds through a stepwise mechanism involving the formation of an imidoyl azide intermediate, which subsequently cyclizes to form the stable, aromatic tetrazole ring. nih.govresearchgate.net This transformation is valuable in medicinal chemistry, as the tetrazole ring is a well-established bioisostere of a carboxylic acid.

Synthesis of 1,2,4-Oxadiazoles: The conversion of the carbonitrile to a 1,2,4-oxadiazole (B8745197) ring is a multi-step process. nih.gov First, the nitrile is treated with hydroxylamine (B1172632) (NH₂OH) to form the corresponding amidoxime (B1450833) intermediate. ias.ac.in This amidoxime is then O-acylated by reaction with a carboxylic acid (often activated with a coupling agent) or an acyl chloride. The resulting O-acylamidoxime undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.netrsc.org

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from the nitrile group can be achieved through several routes. One common method involves the initial conversion of the nitrile to an amidoxime, which is then reacted with a second nitrile in the presence of a copper catalyst to yield the disubstituted triazole. nih.gov Another approach involves the formation of an amidrazone intermediate, which can be cyclized with various reagents to form the triazole ring. nih.gov Rhodium-catalyzed transannulation reactions have also been used to convert related heterocycles into other ring systems, suggesting potential advanced strategies for modification. acs.orgnih.gov

The table below summarizes key transformations of the 2-carbonitrile group.

| Target Heterocycle | Reagents and Conditions | Description |

| Tetrazole | 1. Sodium Azide (NaN₃)2. Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., NH₄Cl)3. Solvent (e.g., DMF, Water)4. Heat | [3+2] cycloaddition reaction between the nitrile and azide anion, often acid-catalyzed, to form the 5-substituted 1H-tetrazole ring. organic-chemistry.orgyoutube.comnih.gov |

| 1,2,4-Oxadiazole | 1. Hydroxylamine (NH₂OH) to form amidoxime2. Acyl Chloride or Carboxylic Acid + Coupling Agent3. Heat or Base for cyclodehydration | A multi-step synthesis involving formation of an amidoxime, followed by O-acylation and subsequent cyclization to yield the 1,2,4-oxadiazole. nih.govias.ac.inchim.it |

| 1,2,4-Triazole | 1. Convert to amidoxime or amidrazone intermediate2. Reaction with a second nitrile equivalent or other cyclizing agents3. Often requires a catalyst (e.g., Copper salts) | Involves the formation of an intermediate such as an amidoxime, which then undergoes catalyzed cyclization with another functional group to form the triazole ring. nih.govfrontiersin.org |

Conjugation and Linker Chemistry for Bioconjugates or Materials

The 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile core can be functionalized for attachment to biomolecules (e.g., proteins, nucleic acids) or materials (e.g., polymers, surfaces) through the strategic introduction of linkers. This is typically achieved by modifying substituents introduced at the N-4 position of the thiadiazole ring.

The N-alkylation reaction described in section 4.1 can be performed using bifunctional alkylating agents that contain a reactive handle on the distal end. For example, using an alkyl halide that also contains a terminal alkyne, azide, carboxylic acid, or protected amine allows for the introduction of a linker with a specific chemical reactivity.

Click Chemistry: Introduction of a terminal alkyne or azide group at the N-4 position primes the molecule for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This highly efficient and specific reaction is widely used to conjugate molecules to biomolecules or polymers that have been correspondingly functionalized with the complementary group.

Amide Coupling: A linker terminating in a carboxylic acid or an amine can be introduced at the N-4 position. This allows for standard peptide coupling reactions (e.g., using EDC/NHS chemistry) to form stable amide bonds with proteins or other amine- or carboxyl-functionalized materials. This strategy has been used to conjugate other thiadiazole scaffolds to molecules like fluoroquinolones. nih.gov

By employing these strategies, the thiadiazole scaffold can serve as a core unit in the design of targeted probes, drug-delivery systems, or functional materials.

Synthesis of Polymeric Architectures Incorporating the Thiadiazole Core

The thiadiazole core can be incorporated into polymeric structures either as a pendant group hanging off the main chain or as an integral part of the polymer backbone.

Pendant Group Incorporation: A common strategy involves the synthesis of a monomer derived from the 5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile scaffold. This can be achieved by introducing a polymerizable functional group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) group, at the N-4 position. For example, N-alkylation with 2-chloroethanol (B45725) followed by esterification with acryloyl chloride would yield a thiadiazole-containing acrylate monomer. This monomer can then undergo polymerization, such as free-radical polymerization, to produce a polymer with the thiadiazole moiety as a repeating side chain.

Backbone Incorporation: Integrating the thiadiazole ring into the polymer backbone is more complex and requires the synthesis of a monomer bearing two reactive functional groups. While challenging for the 5-oxo-dihydro-thiadiazole scaffold, related aromatic 1,3,4-thiadiazole (B1197879) units have been used as electron-accepting components in donor-acceptor π-conjugated polymers for electronic and optical applications. sci-hub.st A hypothetical approach for the target scaffold could involve synthesizing a derivative with, for example, an N-4-linked aminophenyl group and a C-2 group converted to an amine, which could then participate in polycondensation reactions.

The resulting polymers could exhibit unique thermal, electronic, or biological properties conferred by the heterocyclic thiadiazole unit, making them of interest in materials science.

Scaffold Hopping and Bioisosteric Replacements (Conceptual Frameworks)

In the context of drug discovery and medicinal chemistry, modifying a lead compound often involves replacing its core structure, or scaffold, with a different one while retaining its biological activity. This can be done through bioisosteric replacement or the more exploratory approach of scaffold hopping.

Bioisosteric Replacements: Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a new molecule with similar biological properties. The 1,3,4-thiadiazole ring is a classic "non-classical" bioisostere for several other rings. dovepress.com The sulfur atom imparts increased lipophilicity compared to oxygen, which can improve properties like cell permeability. nih.gov

The table below outlines potential bioisosteric replacements for the 5-oxo-4,5-dihydro-1,3,4-thiadiazole scaffold.

| Original Scaffold | Potential Bioisostere | Rationale |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole | 5-Oxo-4,5-dihydro-1,3,4-oxadiazole | Replacement of sulfur with oxygen, a common bioisosteric substitution, alters electronics and hydrogen bonding potential while maintaining a similar core shape. sbq.org.brresearchgate.net |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole | Thiazolidin-4-one | A different arrangement of heteroatoms that presents a similar arrangement of hydrogen bond donors and acceptors. |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole | 1,2,4-Triazol-5-one | Replacement of the C-S-N fragment with N-N-C, which can maintain key interactions with biological targets. |

| 5-Oxo-4,5-dihydro-1,3,4-thiadiazole | Thiazole (B1198619) | The fully aromatic thiazole ring can be considered a bioisostere, offering a more rigid and planar structure. nih.govrsc.org |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile structure contains a single proton attached to the nitrogen at the 4-position. This N-H proton is expected to appear as a broad singlet in the ¹H NMR spectrum, likely in the downfield region (δ 10-12 ppm), due to the influence of the adjacent carbonyl group and the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon framework. Key expected chemical shifts include the carbonyl carbon (C5) at approximately δ 165-175 ppm, the carbon of the nitrile group (-CN) around δ 115-120 ppm, and the C2 carbon of the thiadiazole ring, which is attached to the nitrile group, anticipated in the range of δ 140-150 ppm.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common, would be invaluable for probing the nitrogen environments. Distinct signals would be expected for the nitrile nitrogen and the two nitrogen atoms within the thiadiazole ring, providing further confirmation of the chemical structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| N4-H | 10.0 - 12.0 |

| ¹³C NMR | |

| C5 (C=O) | 165.0 - 175.0 |

| C2 | 140.0 - 150.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule due to the presence of only one proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a correlation between the N4-H proton and the N4 nitrogen, confirming the proton's attachment point.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for determining the carbon skeleton. Correlations would be expected between the N4-H proton and the C2 and C5 carbons, confirming the dihydrothiadiazole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between atoms, though its utility would be limited in this specific structure.

Solid-State NMR for Polymorphic Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using solid-state NMR (ssNMR). Differences in the crystalline packing and intermolecular interactions in various polymorphs would result in distinct chemical shifts in the ¹³C and ¹⁵N ssNMR spectra. This technique is particularly useful for characterizing the tautomeric forms of related dihydro-1,3,4-thiadiazole structures in the solid state. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile (C₃H₁N₃OS), which has a theoretical exact mass that can be precisely matched with the experimental value, confirming its chemical formula.

Table 2: Theoretical Exact Mass for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₃H₁N₃OS | [M+H]⁺ | 128.9862 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For 1,3,4-thiadiazole (B1197879) derivatives, common fragmentation pathways involve the cleavage of the heterocyclic ring. Expected fragmentation for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile could include the loss of small neutral molecules such as CO, HCN, or N₂. The study of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and fingerprinting the molecular structure of a compound through its vibrational modes. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, these techniques would provide critical information about its key structural features: the carbonyl group (C=O), the nitrile group (C≡N), and the 1,3,4-thiadiazole ring.

The nitrile group (C≡N) is expected to exhibit a sharp and distinct absorption band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹. The exact position of this band is sensitive to the electronic environment. In Raman spectroscopy, the C≡N stretching vibration also gives rise to a strong, sharp band in the same region researchgate.net.

The carbonyl group (C=O) in the 4,5-dihydro-1,3,4-thiadiazol-5-one ring is anticipated to show a strong absorption in the IR spectrum between 1670 and 1750 cm⁻¹. The precise wavenumber would be influenced by ring strain and the electronic effects of the adjacent sulfur and nitrogen atoms. For instance, in some N-substituted 1,3,4-thiadiazole derivatives incorporating a carbonyl group within a larger structure, the C=O stretch is observed around 1680-1715 cm⁻¹ jocpr.comnih.gov.

The 1,3,4-thiadiazole ring itself possesses a set of characteristic vibrational modes. The C=N stretching vibration within the ring typically appears in the region of 1580-1630 cm⁻¹ jocpr.comnih.gov. Other significant vibrations include the C-S and N-N stretching modes, which contribute to the unique fingerprint region of the spectrum below 1500 cm⁻¹.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would be an excellent complementary technique. It would be especially useful for observing the symmetric stretching vibrations of the thiadiazole ring and the C-S bonds, which might be weak in the IR spectrum. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Nitrile (C≡N) | 2200 - 2300 (sharp, medium) | 2200 - 2300 (strong, sharp) | Stretching |

| Carbonyl (C=O) | 1670 - 1750 (strong) | 1670 - 1750 (medium) | Stretching |

| Thiadiazole Ring (C=N) | 1580 - 1630 (medium) | 1580 - 1630 (variable) | Stretching |

| Thiadiazole Ring (C-S) | 650 - 800 (weak-medium) | 650 - 800 (strong) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis spectrum of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is expected to be characterized by absorptions arising from π→π* and n→π* transitions.

The 1,3,4-thiadiazole ring is a heterocyclic aromatic system that contributes to the electronic absorption profile. The nitrile and carbonyl groups, with their π-systems and non-bonding electrons, will also influence the electronic transitions. It is anticipated that the molecule will exhibit absorption maxima in the ultraviolet region. For various 1,3,4-thiadiazole derivatives, absorption bands are typically observed in the range of 250-350 nm nih.govmdpi.comrsc.org.

The π→π* transitions, which are generally of high intensity, would arise from the conjugated system of the thiadiazole ring and the nitrile group. The n→π* transitions, which are typically of lower intensity, would be associated with the non-bonding electrons on the nitrogen and sulfur atoms of the ring and the oxygen atom of the carbonyl group. The solvent polarity can influence the position of these absorption bands; a bathochromic (red) or hypsochromic (blue) shift may be observed with changing solvent, providing further information about the nature of the electronic transitions.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

|---|---|---|

| π → π | 250 - 300 | 1,3,4-Thiadiazole ring, C≡N |

| n → π | 300 - 350 | C=O, N and S atoms in the ring |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, obtaining a suitable single crystal would allow for the precise measurement of the geometry of the thiadiazole ring, which is expected to be nearly planar. It would also confirm the bond orders within the ring and the attached functional groups.

Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the polar carbonyl and nitrile groups suggests that significant intermolecular interactions could play a role in the crystal packing. Studies on other 1,3,4-thiadiazole derivatives have demonstrated the utility of SCXRD in confirming their molecular structures and understanding their solid-state arrangement nih.govmdpi.com.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. It is used to identify the crystalline phases present and to assess the sample's purity. For a synthesized sample of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, PXRD would confirm its crystallinity and provide a unique diffraction pattern that can serve as a fingerprint for this specific compound. This technique is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile itself is an achiral molecule, chiral derivatives could be synthesized, for instance, by introducing a chiral substituent at the N-4 position of the ring. For such chiral derivatives, chiroptical spectroscopic techniques, particularly circular dichroism (CD), would be indispensable.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. For chiral derivatives of the target compound, CD spectroscopy could be used to determine the absolute configuration of stereocenters and to study conformational changes. For example, CD has been used to study the interaction of chiral 1,3,4-thiadiazole derivatives with biological macromolecules like DNA nih.gov. This highlights the potential of chiroptical methods in characterizing the stereochemical aspects of modified 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile compounds.

Computational Chemistry and Theoretical Investigations of 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic and structural properties of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile. These methods allow for the precise calculation of molecular orbitals, vibrational frequencies, and the energetics of various molecular forms and reaction pathways.

The electronic structure of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is characterized by the delocalization of π-electrons across the thiadiazole ring and the influence of the electron-withdrawing oxo and carbonitrile substituents. DFT calculations on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the molecule's reactivity. rsc.orgdergipark.org.tr

The HOMO is typically distributed over the electron-rich regions of the molecule, often involving the sulfur and nitrogen atoms of the thiadiazole ring. The LUMO, conversely, is generally localized on the electron-deficient parts of the molecule, which in this case would be significantly influenced by the carbonitrile and oxo groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

For substituted 1,3,4-thiadiazoles, the nature and position of substituents have a marked effect on the energies of the frontier orbitals. rsc.org In the case of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, both the oxo and carbonitrile groups are expected to lower the energies of both the HOMO and LUMO, with a potentially significant reduction in the HOMO-LUMO gap, suggesting a molecule with notable reactivity.

Table 1: Representative Frontier Orbital Energies for Substituted 1,3,4-Thiadiazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-1,3,4-thiadiazole | -6.5 | -1.2 | 5.3 |

| 2-nitro-1,3,4-thiadiazole | -7.8 | -3.5 | 4.3 |

| 2-cyano-1,3,4-thiadiazole | -7.5 | -3.1 | 4.4 |

Note: The data in this table is illustrative and based on general trends observed for substituted 1,3,4-thiadiazoles. The exact values for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile would require specific calculations.

Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile. This allows for the assignment of specific vibrational modes to the observed spectral bands. dergipark.org.tr The calculated vibrational frequencies are usually scaled to account for anharmonicity and the approximations inherent in the theoretical methods.

The vibrational spectrum of this molecule would be characterized by several key stretching and bending modes. The C=O stretching frequency of the oxo group is expected to appear in the range of 1700-1750 cm⁻¹. The C≡N stretching of the carbonitrile group would be observed around 2220-2260 cm⁻¹. The 1,3,4-thiadiazole ring itself has characteristic vibrational modes, including C=N stretching, C-S stretching, and ring deformation modes, which typically appear in the fingerprint region of the IR spectrum (below 1600 cm⁻¹). nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile (Illustrative Data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N stretch | 2220-2260 |

| C=O stretch | 1700-1750 |

| C=N stretch (ring) | 1550-1620 |

| C-N stretch (ring) | 1300-1400 |

| C-S stretch (ring) | 800-900 |

Note: These are expected frequency ranges based on the functional groups present and data from related molecules.

5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile can exist in different tautomeric forms. The primary tautomerism to consider is the amide-imidol tautomerism involving the oxo group and the adjacent nitrogen atom of the thiadiazole ring. Theoretical calculations are crucial for determining the relative stability of these tautomers by computing their ground-state energies. researchgate.netresearchgate.net

Studies on related 2-hydroxy-1,3,4-thiadiazoles have shown that the oxo (or thione for sulfur analogs) form is generally more stable than the hydroxy (or thiol) tautomer. researchgate.net This preference is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of other substituents on the ring. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, it is highly probable that the oxo tautomer is the more stable form in the gas phase and in non-polar solvents. The presence of the electron-withdrawing carbonitrile group could further influence this equilibrium.

Computational methods can be employed to model the reaction pathways of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, including its synthesis and subsequent chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed.

Transition state modeling allows for the determination of activation energies, which are critical for understanding reaction kinetics. For instance, in a hypothetical nucleophilic substitution reaction at the carbon atom of the carbonitrile group, computational modeling could elucidate the structure of the transition state and the energy barrier for the reaction. This information is invaluable for predicting reaction outcomes and optimizing reaction conditions.

Molecular Docking and Dynamics Simulations (Mechanism-Focused)

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions of a small molecule, such as 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, with a biological macromolecule, typically a protein.

Molecular docking simulations can predict the preferred binding orientation of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile within the active site of a target protein. uowasit.edu.iqdovepress.com These simulations generate various possible binding poses and score them based on the predicted binding affinity. The 1,3,4-thiadiazole scaffold is known to participate in various non-covalent interactions with protein residues, including hydrogen bonds, hydrophobic interactions, and π-π stacking. dovepress.com

The oxo and carbonitrile groups of the target molecule are capable of forming hydrogen bonds with appropriate donor or acceptor groups in a protein's active site. The thiadiazole ring itself can engage in hydrophobic and aromatic interactions. Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-protein complex over time and to further refine the binding mode. These theoretical predictions of binding modes are instrumental in the rational design of new enzyme inhibitors and other biologically active molecules. researchgate.net

Conformational Analysis and Flexibility Studies

Theoretical conformational analysis of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile provides critical insights into its three-dimensional structure and inherent flexibility, which are pivotal for understanding its chemical reactivity and potential biological interactions. Due to the presence of a single bond connecting the C2 carbon of the thiadiazole ring and the carbon of the nitrile group, rotational isomers, or conformers, can exist.

Computational methods, particularly density functional theory (DFT), are employed to explore the potential energy surface (PES) associated with the rotation around this C-C single bond. By systematically rotating the dihedral angle between the thiadiazole ring and the carbonitrile group and calculating the energy at each step, a rotational energy profile can be generated. This profile helps in identifying the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.

It is hypothesized that the planarity of the thiadiazole ring is largely maintained across different conformations. The primary source of flexibility in the molecule arises from the rotation of the carbonitrile substituent. The energy barriers to rotation are influenced by steric hindrance and electronic effects between the nitrile group and the adjacent atoms on the thiadiazole ring.

Table 1: Hypothetical Rotational Energy Profile Data for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Eclipsed (Stable) |

| 60 | 1.50 | Gauche |

| 120 | 2.50 | Eclipsed (Transition State) |

| 180 | 0.50 | Anti (Stable) |

Note: This data is illustrative and would require specific computational calculations for validation.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile and its analogues, the development of a QSAR model would rely on the calculation of various structural descriptors. These descriptors quantify different aspects of the molecular structure and are used as independent variables in statistical models to predict activity.

The process involves calculating a wide array of descriptors for a set of similar compounds with known biological activities. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and ovality.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability.

For a QSAR study on derivatives of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, specific descriptors would be selected based on their correlation with the biological activity of interest. For instance, the electronic nature of substituents on the thiadiazole ring could be captured by Hammett constants, while their bulkiness could be described by steric parameters like Taft's Es.

Table 2: Examples of Structural Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Description |

| Topological | Molecular Connectivity Index (χ) | Describes the degree of branching in the molecule. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, the MEP map is expected to reveal distinct regions of positive, negative, and neutral potential:

Negative Regions (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. The most negative potential is anticipated to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the carbonitrile group due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atoms within the thiadiazole ring also contribute to negative potential.

Positive Regions (Blue): These areas correspond to a deficiency of electron density and are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms attached to the ring nitrogen (if present in a tautomeric form) and the carbon atom of the carbonyl group.

Neutral Regions (Green): These represent areas with a balanced electrostatic potential.

The MEP map provides a visual representation of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are crucial for its biological function.

Aromaticity Indices and Delocalization Studies of the Thiadiazole Ring

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. However, in the case of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, the thiadiazole ring is in a "dihydro" form, meaning it is not a fully conjugated aromatic system. The presence of the sp3-hybridized carbon at the 5-position, which is also part of a carbonyl group, disrupts the cyclic delocalization of π-electrons that is characteristic of aromatic compounds.

Therefore, traditional aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) would indicate a non-aromatic character for this ring system. HOMA values for aromatic rings are typically close to 1, while non-aromatic systems have values close to 0. Similarly, NICS calculations, which measure the magnetic shielding at the center of the ring, would not show the characteristic negative values (diatropic ring current) associated with aromaticity.

Applications of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile as a Synthetic Intermediate and Building Block

Following a comprehensive search of scientific literature and chemical databases, no specific information or research articles were found detailing the applications of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile as a synthetic intermediate or building block. The subsequent sections of this article, which were intended to detail its role in various fields of chemical synthesis, could not be populated with scientifically verified findings directly pertaining to this specific compound.

The requested outline focused on the following areas:

Applications of 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile As a Synthetic Intermediate and Building Block

Development of Novel Catalytic Systems

While the 1,3,4-thiadiazole (B1197879) core is a well-established pharmacophore and building block in medicinal chemistry and materials science, research specifically documenting the synthesis and utility of the 2-carbonitrile derivative with a 5-oxo functionality appears to be unavailable in the public domain. nih.govjocpr.com

Research on analogous structures, such as 5-oxo-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, has been reported, indicating that related compounds are subjects of synthetic investigation. ekb.eg However, without direct studies on 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, any discussion of its specific reactivity, synthetic utility, or application in the requested areas would be speculative.

Therefore, this article cannot be completed as per the user's specific instructions due to the absence of published research on the subject compound.

Mechanistic Biological Studies Involving 5 Oxo 4,5 Dihydro 1,3,4 Thiadiazole 2 Carbonitrile Excluding Clinical, Dosage, Safety

Enzyme Interaction Profiling and Inhibition Mechanisms (In Vitro Biochemical Studies)

In vitro biochemical assays are fundamental to understanding how a compound interacts with specific enzymes. These studies can reveal the potency and mechanism of inhibition, providing a foundation for further cellular and in vivo research.

Enzyme Kinetic Analysis (K_i, IC₅₀ determination in vitro)

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (K_i). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The K_i is a more absolute measure of binding affinity, independent of substrate concentration.

A comprehensive search of scientific literature did not yield specific IC₅₀ or K_i values for the interaction of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile with any particular enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile (Note: The following table is for illustrative purposes only, as no specific data was found in the literature for this compound.)

| Enzyme Target | IC₅₀ (µM) | K_i (µM) | Type of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Allosteric Modulation Investigations

Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Studies to investigate allosteric modulation often involve kinetic assays in the presence of varying concentrations of both the substrate and the potential modulator.

There are no available studies investigating the potential allosteric modulation of any enzyme by 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile.

Receptor Binding Studies and Ligand-Receptor Association/Dissociation Kinetics

Receptor binding assays are used to determine the affinity and specificity with which a ligand (in this case, 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile) binds to a particular receptor. Kinetic studies further provide information on the rate of association (k_on) and dissociation (k_off) of the ligand-receptor complex.

No public data from receptor binding assays or kinetic studies involving 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile could be identified.

Cellular Pathway Modulation Investigations (Focus on Specific Molecular Targets and Signaling Events)

To understand the biological effect of a compound within a cellular context, researchers investigate its impact on specific signaling pathways and molecular targets. This can involve techniques such as Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays to measure changes in protein levels, gene expression, and protein activation states.

Investigations into the modulation of specific cellular pathways or signaling events by 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile have not been reported in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Interactions

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. This knowledge is crucial for optimizing lead compounds in drug discovery.

Identification of Key Structural Motifs for Target Engagement

The identification of key structural motifs is a primary goal of SAR studies. This involves determining which parts of the molecule are essential for binding to the biological target and eliciting a response. For 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, this would involve analyzing the importance of the thiadiazole ring, the oxo group, and the carbonitrile moiety.

As no broader SAR studies involving a series of analogs of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile have been published, the key structural motifs responsible for any potential target engagement remain undetermined.

Computational Approaches to SAR Prediction

While specific quantitative structure-activity relationship (QSAR) studies exclusively focused on 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile are not extensively documented in publicly available literature, the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been the subject of numerous computational investigations to predict their biological activities. These studies provide a framework for how the structure-activity relationships (SAR) of this compound could be computationally explored.